Gusperimus

Vue d'ensemble

Description

Méthodes De Préparation

Gusperimus is synthesized through a multi-step process that involves the modification of spergualin. The synthetic route typically includes the following steps:

Isolation of Spergualin: Spergualin is isolated from Bacillus laterosporus cultures.

Chemical Modification: Spergualin undergoes chemical modifications to remove specific functional groups and introduce new ones, resulting in the formation of 15-deoxyspergualin.

For industrial production, encapsulation techniques such as PLGA-PEG nanoparticles are used to enhance the stability and bioactivity of this compound. This method involves the use of surfactants like Pluronic® F127 and polymer concentrations to achieve controlled delivery .

Analyse Des Réactions Chimiques

Reaction Mechanisms

The following table summarizes key reactions involved in the synthesis of Gusperimus:

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Oxidation | Collins reagent | Aldehyde |

| 2 | Condensation | Ylide from triphenylphosphonium propionic acid | Chain-extended acid |

| 3 | Activation | NHS ester formation | Activated acid |

| 4 | Amide Formation | Ammonia | Amide |

| 5 | Exchange | Amidino compound | Guanidine |

| 6 | Hydrogenation | Catalytic conditions | Guanidino-amide |

| 7 | Final Reaction | Glyoxilamide | This compound |

Nanoparticle Formulation

Recent studies have focused on enhancing the stability and bioavailability of this compound through encapsulation in nanoparticles. Squalene-gusperimus nanoparticles (Sq-GusNPs) have been developed to address the instability and high dosage requirements associated with free this compound. The encapsulation process involves:

-

Nanoassembly : The formation of Sq-GusNPs through the self-assembly of squalene-gusperimus bioconjugates.

-

Characterization : Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are employed to confirm the chemical composition and structural integrity of the nanoparticles.

Release Kinetics

The release kinetics of this compound from Sq-GusNPs have been studied to understand its therapeutic potential better:

-

Controlled Release : The nanoparticles exhibit a time-dependent release profile, allowing for sustained therapeutic effects over extended periods.

-

Cytokine Modulation : In vitro studies indicate that this compound released from these nanoparticles can effectively modulate cytokine secretion in macrophages, demonstrating its anti-inflammatory properties .

Applications De Recherche Scientifique

Transplantation

Gusperimus has been extensively studied for its role in organ transplantation. Its immunosuppressive properties help prevent graft rejection. Key findings include:

- Renal Transplantation : Clinical trials have shown that this compound effectively supports renal graft survival by modulating immune responses post-transplantation .

- Pancreatic Islets : In vitro studies demonstrated that this compound reduces inflammatory responses in encapsulated pancreatic islets, enhancing their viability and function when co-cultured with macrophages .

Autoimmune Diseases

This compound has shown promise in treating autoimmune conditions such as:

- Granulomatosis with Polyangiitis : It received orphan drug status for this condition due to its effectiveness in patients resistant to conventional treatments .

- Systemic Lupus Erythematosus and Vasculitis : Clinical evidence supports its use in managing these diseases, demonstrating significant improvement in symptoms and disease control .

Innovative Delivery Systems

To enhance the stability and efficacy of this compound, researchers have developed advanced delivery systems:

Squalene-Gusperimus Nanoparticles (Sq-GusNPs)

- Formulation : this compound is encapsulated within squalene nanoparticles to improve its stability and reduce side effects associated with high dosages .

- Controlled Release : These nanoparticles allow for sustained release of this compound, maintaining therapeutic levels over extended periods without toxicity .

| Feature | Squalene-Gusperimus Nanoparticles |

|---|---|

| Stability | High |

| Cytotoxicity | Low |

| Drug Loading Capacity | High |

| Release Profile | Sustained |

Case Study 1: Pancreatic Islet Transplantation

A study investigated the effects of Sq-GusNPs on human pancreatic islets. The results indicated that:

- Islet viability was significantly enhanced when treated with Sq-GusNPs compared to controls.

- Cytokine levels (TNF-α and IL-10) were downregulated over time, indicating reduced inflammation in the microenvironment surrounding the islets .

Case Study 2: Autoimmune Disease Management

In a clinical trial involving patients with granulomatosis with polyangiitis:

Mécanisme D'action

Gusperimus exerts its immunosuppressive effects through several mechanisms:

Binding to Heat Shock Proteins: This compound binds to heat shock proteins Hsc70 and Hsp90, reducing the nuclear translocation of the nuclear factor κB (NF-κB) transcription factor.

Inhibition of Akt Kinase: This compound inhibits Akt kinase, a key signaling molecule involved in cellular survival, cell cycle, and metabolism.

Inhibition of Protein Synthesis: This compound inhibits protein synthesis through multiple pathways, including the down-regulation of p70 S6 kinase activity and the inhibition of eukaryotic initiation factors eIF2α and eIF5A.

Comparaison Avec Des Composés Similaires

Gusperimus is unique among immunosuppressive agents due to its multi-faceted mechanism of action. Similar compounds include:

Muromonab-CD3: An anti-T-cell monoclonal antibody used in the treatment of transplant rejection.

Cyclosporine: Another immunosuppressive agent used in transplant rejection and autoimmune diseases.

This compound stands out due to its ability to target multiple pathways and its potential for use in a broader range of autoimmune diseases and transplant rejection scenarios.

Activité Biologique

Gusperimus, also known as 15-deoxyspergualin, is an immunosuppressive agent with significant biological activity, particularly in the context of autoimmune diseases and transplant rejection. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits its biological effects primarily through immunosuppression. It has been shown to modulate various immune responses, including:

- Inhibition of Cytokine Release : this compound reduces the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10) when used in conjunction with encapsulated islets in vitro. This effect is crucial for minimizing graft rejection in transplant scenarios .

- Impact on Immune Cell Activity : Studies indicate that this compound can alter the behavior of macrophages and other immune cells, leading to decreased inflammatory responses. For instance, in experiments involving LPS-stimulated U-937 macrophages, a downregulation of TNF-α and IL-10 was observed over time when treated with this compound-loaded nanoparticles .

Therapeutic Applications

This compound has been investigated for several therapeutic uses:

- Transplantation : It has shown promise in prolonging graft survival and reducing cellular infiltration around transplanted tissues. Its immunosuppressive properties are particularly beneficial in preventing acute rejection in organ transplantation .

- Autoimmune Diseases : The compound is being studied for its potential benefits in conditions such as rheumatoid arthritis, Crohn's disease, lupus erythematosus, and multiple sclerosis. Anecdotal evidence suggests varying degrees of efficacy across these conditions .

- Neurological Disorders : There are ongoing discussions about the potential use of this compound in treating amyotrophic lateral sclerosis (ALS) and multiple sclerosis, although controlled studies are still lacking .

In Vitro Studies

A study investigated the use of squalene-gusperimus nanoparticles (Sq-GusNPs) to enhance the delivery and efficacy of this compound. The findings highlighted:

- Cytokine Modulation : The release of this compound from Sq-GusNPs was shown to be time-dependent, effectively reducing inflammatory cytokine levels over a period of days. This sustained release mechanism is crucial for maintaining therapeutic levels without toxicity .

- Islet Viability : Co-culture experiments demonstrated that Sq-GusNPs could maintain the viability and function of human pancreatic islets under inflammatory conditions, supporting their use in diabetes treatment through islet transplantation .

Clinical Observations

Clinical trials have reported promising outcomes with this compound in patients experiencing transplant rejection. A multicenter study indicated a remission rate of 79% across various types of rejection episodes when treated with this compound .

Case Studies

A selection of case studies provides insight into the practical applications of this compound:

- Granulomatosis with Polyangiitis : Patients resistant to conventional treatments exhibited significant improvement when treated with this compound, showcasing its potential as an effective immunosuppressive therapy for severe autoimmune conditions .

- Multiple Sclerosis : Anecdotal reports highlight mixed results; some patients experienced symptom relief while others did not respond favorably, indicating the need for further research to establish efficacy .

Propriétés

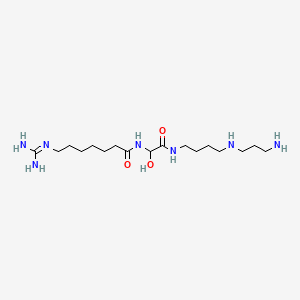

IUPAC Name |

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDINUJSAMVOPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861078 | |

| Record name | Gusperimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O > 100 (mg/mL), 0.1N NaOH > 100 (mg/mL), 0.1N HCl > 100 (mg/mL), 95% EtOH > 100 (mg/mL), MeOH > 100 (mg/mL), DMSO > 100 (mg/mL), CHCl3 < 0.2 (mg/mL) | |

| Record name | DEOXYSPERGUALIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/356894%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

98629-43-7 | |

| Record name | Gusperimus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98629-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gusperimus [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098629437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gusperimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gusperimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUSPERIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ0ZJ76DO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.